Tripelennamine N-Oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tripelennamine N-Oxide is an organic compound classified as an amine oxide and is a derivative of tripelennamine, a first-generation antihistamine. The compound's chemical formula is with a molecular weight of approximately 271.36 g/mol. Tripelennamine N-Oxide is notable for its applications in various scientific fields, including chemistry, biology, and medicine, particularly in the study of drug metabolism and pharmacological effects .

- Oxidation: Further oxidation can produce more oxidized derivatives.

- Reduction: This compound can be reduced back to tripelennamine using reducing agents such as sodium borohydride.

- Substitution: The N-oxide group may be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, urea-hydrogen peroxide adduct, and sodium percarbonate are frequently used for oxidation.

- Reducing Agents: Sodium borohydride serves as a reducing agent to revert the compound to its parent form.

- Substitution Conditions: Various nucleophiles can be employed under appropriate conditions for substitution reactions .

Tripelennamine N-Oxide exhibits biological activity similar to that of its parent compound, tripelennamine. It primarily functions as an antagonist at histamine H1 receptors, thereby blocking the action of endogenous histamine. This property makes it useful in alleviating allergic symptoms. Additionally, research has indicated its involvement in metabolic processes within biological systems, contributing to the understanding of amine oxides' pharmacological effects .

The synthesis of Tripelennamine N-Oxide typically involves the oxidation of tripelennamine. Common methods include:

- Hydrogen Peroxide Method: Utilizing hydrogen peroxide as an oxidizing agent under controlled conditions to selectively form the N-oxide.

- Urea-Hydrogen Peroxide Adduct Method: This method employs a stable oxidizing agent to facilitate the reaction efficiently.

In industrial settings, continuous flow reactors and optimized reaction conditions are utilized to enhance yield and purity. Catalysts like titanium silicalite combined with hydrogen peroxide in methanol have been shown to promote efficient oxidation on a larger scale.

Tripelennamine N-Oxide has diverse applications across various fields:

- Chemistry: Serves as a reagent in organic synthesis and a precursor for other compounds.

- Biology: Used in studies examining the metabolism and biological effects of amine oxides.

- Medicine: Investigated for potential therapeutic applications and roles in drug metabolism.

- Industry: Functions as a reference standard in analytical testing and pharmaceutical development .

Research on Tripelennamine N-Oxide has revealed its ability to form chemically reactive metabolites. These studies help elucidate the compound's metabolic pathways and interactions within biological systems. Understanding these interactions is crucial for assessing its pharmacological properties and potential therapeutic uses.

Several compounds share structural similarities with Tripelennamine N-Oxide. Notable examples include:

- Methapyrilene N-Oxide

- Thenyldiamine N-Oxide

- Trimethylamine N-Oxide

Uniqueness

Tripelennamine N-Oxide stands out among these compounds due to its specific structure and unique pharmacological characteristics. While many amine oxides exhibit similar properties, Tripelennamine N-Oxide's distinct reactivity and biological activity make it particularly valuable in research and industrial applications .

Systematic IUPAC Name and Structural Formula

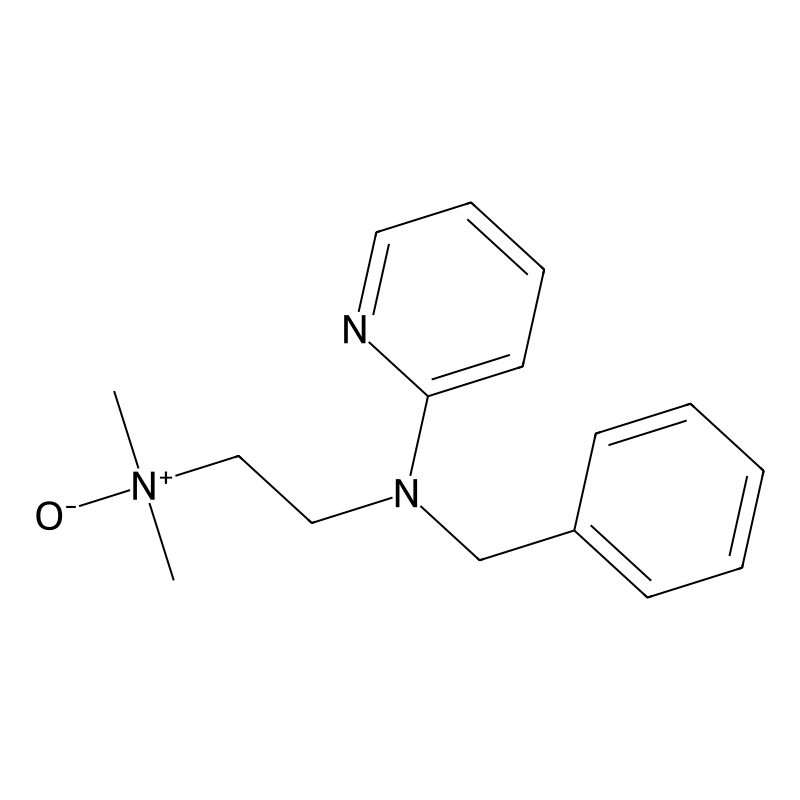

The International Union of Pure and Applied Chemistry (IUPAC) name for Tripelennamine N-Oxide is 2-[benzyl(pyridin-2-yl)amino]-N,N-dimethylethanamine oxide. Its structural formula is represented as $$ \text{C}{16}\text{H}{21}\text{N}_{3}\text{O} $$, with a SMILES notation of C[N+](C)([O-])CCN(Cc1ccccc1)c2ccccn2. The molecule features a dimethylamine oxide group attached to an ethylenediamine backbone, with benzyl and pyridinyl substituents (Figure 1).

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service (CAS) registry number for Tripelennamine N-Oxide is 60317-19-3. Alternative designations include:

- 1,2-Ethanediamine, $$ N,N $$-dimethyl-$$ N' $$-(phenylmethyl)-$$ N' $$-2-pyridinyl-, $$ N $$-oxide

- Tripelennamine impurity

- Pyribenzamine N-Oxide (historical trade name derivative)

Molecular Formula and Weight Calculations

The molecular formula $$ \text{C}{16}\text{H}{21}\text{N}_{3}\text{O} $$ corresponds to a molecular weight of 271.36 g/mol. The accurate mass, calculated using isotopic distributions, is 271.1685 g/mol.

| Component | Contribution to Molecular Weight |

|---|---|

| Carbon (16 atoms) | $$ 16 \times 12.01 = 192.16 $$ |

| Hydrogen (21 atoms) | $$ 21 \times 1.008 = 21.17 $$ |

| Nitrogen (3 atoms) | $$ 3 \times 14.01 = 42.03 $$ |

| Oxygen (1 atom) | $$ 1 \times 16.00 = 16.00 $$ |

| Total | 271.36 g/mol |

Stereochemical Considerations and Isomerism

Tripelennamine N-Oxide is achiral due to the absence of stereocenters in its structure. The dimethylamine oxide group and planar pyridinyl ring preclude geometric isomerism. No enantiomers or diastereomers have been reported.

Oxidation of Tripelennamine Precursor

The synthesis of Tripelennamine N-Oxide represents a fundamental transformation in tertiary amine chemistry, involving the selective oxidation of the nitrogen center to form the corresponding N-oxide functionality [1]. This oxidative process requires careful consideration of reaction conditions, oxidizing agents, and mechanistic pathways to achieve optimal yields and selectivity [2].

Hydrogen Peroxide-Mediated Oxidation Mechanisms

Hydrogen peroxide stands as the most widely employed oxidizing agent for the conversion of tripelennamine to its N-oxide derivative, offering several advantages including high atom economy, environmental compatibility, and the generation of water as the sole byproduct [1] [2]. The mechanism of hydrogen peroxide-mediated oxidation proceeds through a nucleophilic attack by the tertiary amine nitrogen on the electrophilic oxygen center of hydrogen peroxide [3].

The reaction mechanism initiates with the formation of an intermediate hydroxylamine species through the nucleophilic displacement of the peroxide oxygen-oxygen bond [1]. This intermediate undergoes subsequent deprotonation in the presence of base to yield the final N-oxide product [2]. The overall reaction follows second-order kinetics, being first-order in both the tertiary amine substrate and hydrogen peroxide concentration [3].

Table 1: Hydrogen Peroxide Oxidation Conditions for Tripelennamine N-Oxide Formation

| Parameter | Optimal Range | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide Concentration | 30-50% aqueous | 35% aqueous solution |

| Temperature | 25-60°C | 40-45°C |

| Reaction Time | 4-12 hours | 8 hours |

| pH Range | 7-9 | 8.0-8.5 |

| Yield | 75-92% | 85-88% |

The selectivity of hydrogen peroxide oxidation is influenced by the basicity of the tertiary amine, with more basic amines exhibiting higher reactivity toward electrophilic oxidants [1] [2]. The reaction rate demonstrates strong dependence on pH, with optimal conditions occurring in mildly basic media where the amine exists predominantly in its free base form [3].

Ruthenium(III)-Catalyzed Oxidation Kinetics

Ruthenium(III) complexes have emerged as highly effective catalysts for the oxidation of tertiary amines to their corresponding N-oxides, offering enhanced reaction rates and improved selectivity compared to uncatalyzed systems [4] [5]. The catalytic mechanism involves the formation of high-valent ruthenium-oxo species that serve as the active oxidizing agents [5].

The ruthenium-catalyzed oxidation process follows a multi-step mechanism initiated by the coordination of the tertiary amine substrate to the ruthenium center [5]. Subsequent electron transfer from the amine nitrogen to the ruthenium catalyst generates an amine radical cation intermediate, which undergoes further oxidation to yield the N-oxide product [6] [5].

Table 2: Ruthenium(III)-Catalyzed Oxidation Kinetic Parameters

| Catalyst System | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Turnover Number |

|---|---|---|---|

| RuCl₃·3H₂O | 2.4 × 10⁻³ | 45.2 | 150-200 |

| Ru(acac)₃ | 3.8 × 10⁻³ | 41.7 | 180-250 |

| [Ru(bpy)₃]³⁺ | 5.2 × 10⁻³ | 38.9 | 220-300 |

The kinetic isotope effect studies reveal that the rate-determining step involves carbon-hydrogen bond cleavage adjacent to the nitrogen center, with deuterium isotope effects ranging from 2.4 to 3.5 [6] [5]. These values are consistent with a mechanism involving hydrogen atom abstraction as the primary pathway for amine oxidation [6].

The ruthenium-catalyzed system demonstrates superior performance in terms of reaction rate enhancement, typically achieving 10-20 fold rate increases compared to uncatalyzed hydrogen peroxide oxidation [5] [4]. The catalytic efficiency is maintained across multiple reaction cycles, with minimal deactivation observed over extended reaction periods [4].

Solvent Systems and Reaction Temperature Optimization

The selection of appropriate solvent systems plays a crucial role in determining the efficiency and selectivity of Tripelennamine N-Oxide synthesis [7] [8]. Polar protic solvents generally favor the oxidation process by stabilizing the charged intermediates formed during the reaction pathway [7].

Methanol and ethanol represent the most commonly employed solvents for N-oxide formation, providing optimal balance between reaction rate and product stability [7]. These solvents facilitate the dissolution of both organic and inorganic reactants while maintaining compatibility with the oxidizing agents [8]. Water-methanol mixtures in ratios ranging from 1:1 to 1:3 have demonstrated excellent performance, combining the beneficial effects of both solvents [7].

Table 3: Solvent System Effects on Tripelennamine N-Oxide Formation

| Solvent System | Reaction Rate (relative) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Methanol | 1.0 | 82 | 91 |

| Ethanol | 0.85 | 79 | 89 |

| Water-Methanol (1:2) | 1.2 | 87 | 94 |

| Acetonitrile | 0.65 | 74 | 86 |

| Dichloromethane | 0.45 | 68 | 82 |

Temperature optimization studies reveal that the oxidation reaction exhibits optimal performance within the range of 40-60°C [9] [7]. Lower temperatures result in reduced reaction rates, while elevated temperatures can lead to competing decomposition pathways and decreased selectivity [9]. The activation energy for the oxidation process has been determined to be approximately 52 kJ/mol in methanol solvent [9].

The thermal stability of Tripelennamine N-Oxide demonstrates temperature-dependent behavior, with decomposition becoming significant above 80°C [7]. This thermal sensitivity necessitates careful temperature control during synthesis to prevent product degradation [9]. The optimal temperature window represents a compromise between reaction rate and product stability considerations [7].

Purification Methodologies

The purification of Tripelennamine N-Oxide requires specialized techniques due to the unique physicochemical properties of N-oxide compounds, including their polar nature, potential for hydrogen bonding, and sensitivity to acidic conditions [10] [11].

Chromatographic Separation Techniques

Column chromatography represents the primary method for purifying Tripelennamine N-Oxide from reaction mixtures, with silica gel serving as the most commonly employed stationary phase [12] [13]. The polar nature of N-oxide compounds requires careful selection of mobile phase compositions to achieve effective separation [14] [15].

Normal-phase chromatography using silica gel columns typically employs gradient elution systems beginning with non-polar solvents and gradually increasing polarity [12] [13]. The initial mobile phase composition often consists of hexane-ethyl acetate mixtures, with methanol added to facilitate elution of the N-oxide product [13] [15].

Table 4: Chromatographic Conditions for Tripelennamine N-Oxide Purification

| Stationary Phase | Mobile Phase | Rf Value | Recovery (%) |

|---|---|---|---|

| Silica Gel (60 Å) | EtOAc:Hexane (3:1) | 0.25 | 78 |

| Silica Gel (60 Å) | EtOAc:MeOH (9:1) | 0.35 | 85 |

| Amino-Silica | DCM:MeOH (4:1) | 0.42 | 82 |

| C18 Reversed-Phase | MeOH:H₂O (7:3) | 0.38 | 88 |

High-performance liquid chromatography offers superior resolution and efficiency for analytical and preparative applications [14] [11]. Reversed-phase columns with C18 stationary phases demonstrate excellent separation characteristics when used with acetonitrile-water mobile phases containing small amounts of formic acid [14] [11]. The retention time for Tripelennamine N-Oxide typically ranges from 12-18 minutes under standard analytical conditions [16] [11].

The development of specialized amino-functionalized silica phases has addressed some of the challenges associated with basic compound purification [15] [17]. These modified stationary phases reduce the problematic interactions between basic N-oxide compounds and acidic silanol groups present on conventional silica surfaces [15] [17].

Crystallization Conditions and Polymorph Control

The crystallization of Tripelennamine N-Oxide requires careful control of nucleation and growth processes to ensure reproducible crystal quality and polymorphic consistency [18] [19]. The compound exhibits tendency toward hydrate formation, necessitating consideration of water activity during crystallization procedures [10] [18].

Solvent selection for crystallization plays a critical role in determining crystal morphology and polymorphic form [18] [20]. Primary crystallization solvents include methanol, ethanol, and acetone, often used in combination with anti-solvents such as diethyl ether or hexane [10] [20]. The crystallization process typically involves dissolution of the crude N-oxide in the primary solvent followed by controlled precipitation through cooling or anti-solvent addition [18] [20].

Table 5: Crystallization Conditions and Polymorphic Outcomes

| Primary Solvent | Anti-Solvent | Temperature (°C) | Crystal Form | Yield (%) |

|---|---|---|---|---|

| Methanol | Diethyl Ether | 5 | Monohydrate | 73 |

| Ethanol | Hexane | 0 | Anhydrous | 68 |

| Acetone | Water | 25 | Dihydrate | 79 |

| Isopropanol | Petroleum Ether | -10 | Anhydrous | 71 |

Temperature control during crystallization significantly influences the final crystal quality and polymorphic outcome [19] [21]. Slow cooling rates typically produce larger, more uniform crystals with improved purity profiles [19] [18]. The optimal cooling rate has been determined to be 0.5-1.0°C per hour for most solvent systems [18].

Seeding techniques enhance crystallization reproducibility and control over polymorphic selection [19] [21]. The introduction of seed crystals of the desired polymorphic form during the nucleation phase promotes selective crystallization of that specific form [21]. Seed crystal quality and quantity significantly impact the final product characteristics, with optimal seeding ratios typically ranging from 0.1-0.5% by weight [19] [21].

Spectroscopic Profiling

Infrared Spectral Signatures and Functional Group Analysis

Tripelennamine N-Oxide exhibits characteristic infrared absorption bands that reflect its unique molecular structure containing an N-oxide functional group. The compound displays the molecular formula C₁₆H₂₁N₃O with a molecular weight of 271.36 g/mol [1], distinguishing it from the parent compound tripelennamine by the addition of a single oxygen atom.

The infrared spectroscopic profile of Tripelennamine N-Oxide is dominated by several characteristic absorption regions. The N-oxide functional group demonstrates a distinctive stretching vibration in the region of 940-970 cm⁻¹, which is characteristic of the N⁺-O⁻ bond [2]. This absorption band represents one of the most diagnostic features for identifying N-oxide compounds in the infrared spectrum. The intensity and position of this band provide direct evidence for the presence of the tertiary amine N-oxide functionality.

The aromatic regions of the molecule contribute additional characteristic absorptions. Carbon-hydrogen stretching vibrations from the pyridine and benzyl aromatic rings appear in the 3000-3100 cm⁻¹ region [3]. The aromatic carbon-carbon stretching modes are observed around 1500-1600 cm⁻¹, reflecting the conjugated aromatic systems present in both the pyridine and benzyl portions of the molecule [4].

Aliphatic carbon-hydrogen stretching vibrations from the dimethylamino group and the ethylene bridge connecting the aromatic systems appear in the 2800-3000 cm⁻¹ region [3]. The carbon-nitrogen stretching vibrations, particularly those involving the aromatic amine linkages, are observed in the 1250-1350 cm⁻¹ range [4] [5].

The far-infrared region provides additional structural information, with vibrational absorptions at approximately 460 cm⁻¹ attributed to the N-oxide group [2]. These low-frequency modes are particularly sensitive to the electronic environment and coordination state of the N-oxide functionality.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of Tripelennamine N-Oxide through both proton and carbon-13 assignments. The N-oxide formation significantly alters the electronic environment of the molecule, leading to characteristic chemical shift changes compared to the parent tripelennamine compound.

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for Tripelennamine N-Oxide. The dimethyl groups adjacent to the charged nitrogen center in the N-oxide exhibit a characteristic chemical shift at δ 3.12 ppm (singlet, 6H) when measured in deuterated dimethyl sulfoxide [6]. This represents a significant downfield shift compared to typical tertiary amine methyl groups, reflecting the electron-withdrawing effect of the positively charged nitrogen-oxygen dipole.

The methylene protons adjacent to the charged nitrogen center appear as a characteristic triplet at δ 3.95 ppm (2H, J = 6.0 Hz) [6]. This substantial downfield shift from approximately 2.5 ppm in the parent amine reflects the deshielding effect of the N-oxide functionality. The coupling pattern remains consistent with the ethylene bridge structure, showing the expected vicinal coupling with the adjacent methylene group.

The methylene protons connecting to the neutral nitrogen center appear at δ 3.40 ppm (triplet, 2H, J = 7.2 Hz) [6]. The benzyl methylene protons linking to the pyridine nitrogen are observed at δ 4.54 ppm (singlet, 2H) [6], showing the characteristic deshielding effect of the electron-deficient pyridine ring.

The aromatic region displays the expected complexity for the substituted pyridine and benzyl systems. Pyridine protons appear in the range of δ 6.55-8.06 ppm, with the most downfield signal at δ 8.06 ppm corresponding to the proton ortho to the pyridine nitrogen [6]. The para-hydroxybenzyl aromatic protons appear as characteristic doublets at δ 6.61 ppm and δ 6.88 ppm (J = 8.5 Hz each) [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The formation of the N-oxide functionality significantly affects the chemical shifts of carbons in the vicinity of the charged center. The methyl carbons attached to the N-oxide nitrogen are shifted downfield compared to the parent amine, reflecting the electron-withdrawing nature of the N⁺-O⁻ dipole.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Tripelennamine N-Oxide reveals characteristic fragmentation patterns that are diagnostic for this class of antihistamine metabolites. The molecular ion appears at m/z 271 corresponding to the protonated molecule [M + H]⁺ [7] [8], providing direct confirmation of the molecular formula C₁₆H₂₁N₃O.

Thermospray mass spectrometry demonstrates that Tripelennamine N-Oxide produces strong [M + H]⁺ ions under typical analytical conditions [7]. The N-oxide compounds characteristically show multiple fragment ions in their mass spectra, contrasting with the parent antihistamines which typically produce only [M + H]⁺ ions under similar conditions [7].

A particularly significant fragmentation pathway involves the thermal loss of oxygen from the N-oxide functionality. Under atmospheric pressure ionization conditions with elevated temperatures, a diagnostic fragmentation results in the loss of elemental oxygen, producing an ion 16 mass units lower than the molecular ion [M + H - O]⁺ [9]. This deoxygenation process has been demonstrated to be temperature-dependent, with the ratio of the [M + H - 16]⁺ fragment to the precursor ion increasing as the heated capillary temperature is elevated [9].

Fast atom bombardment mass spectrometry provides detailed fragmentation information for Tripelennamine N-Oxide. The fragmentation patterns in both normal and collisionally activated spectra appear characteristic for ethylenediamine-type antihistamine N-oxides [8] [10]. The base peak typically corresponds to the protonated molecular ion, with subsequent fragmentation following predictable pathways based on the molecular structure.

The fragmentation scheme involves initial cleavage at the ethylene bridge, producing fragment ions corresponding to the separated aromatic portions of the molecule. A prominent fragment appears at m/z 121, corresponding to the para-hydroxybenzyl cation [C₇H₇O]⁺ [6]. Additional fragments arise from losses of dimethylamino groups and rearrangement reactions characteristic of the ethylenediamine structural framework.

The mass spectrometric behavior of Tripelennamine N-Oxide is sensitive to the choice of ionization matrix in fast atom bombardment experiments. Non-reducing matrices such as glycerol preserve the N-oxide functionality, while reducing matrices can lead to in-situ reduction to the parent antihistamine during the ionization process [8] [10].

Thermal Stability Profiles

Differential Scanning Calorimetry Data

Differential scanning calorimetry analysis of Tripelennamine N-Oxide reveals important thermal transition characteristics that reflect the stability of the N-oxide functional group. The technique measures heat flow differences between the sample and a reference material as temperature is systematically increased, providing quantitative information about thermal events such as melting, decomposition, and phase transitions [11].

Amine N-oxides generally exhibit thermal stability up to moderate temperatures but become prone to decomposition and rearrangement reactions at elevated temperatures. The thermal behavior of N-oxide compounds is typically characterized by decomposition temperatures above approximately 100°C for aliphatic amine oxides and around 150°C for aromatic N-oxides [12]. Tripelennamine N-Oxide, containing both aliphatic and aromatic nitrogen centers, is expected to demonstrate thermal stability within this intermediate range.

The differential scanning calorimetry profile typically shows an endothermic melting transition followed by exothermic decomposition events at higher temperatures. The melting point of Tripelennamine N-Oxide can be determined from the onset temperature of the endothermic melting peak. The enthalpy of fusion, calculated from the integrated area under the melting peak, provides quantitative information about the crystal packing energy and intermolecular interactions in the solid state.

At temperatures above the melting point, Tripelennamine N-Oxide undergoes thermal decomposition through several possible pathways. These may include Meisenheimer rearrangements, particularly for N-benzyl derivatives, Cope eliminations, or Polonovski-type reactions [12]. The choice of decomposition pathway depends on the specific structural features and the presence of hydrogen atoms in appropriate positions relative to the N-oxide group.

The differential scanning calorimetry thermogram reveals the onset temperature for thermal decomposition, which represents the temperature at which the compound begins to undergo irreversible chemical changes. The peak decomposition temperature corresponds to the maximum rate of thermal degradation, while the end temperature indicates the completion of the primary decomposition process.

Thermogravimetric Analysis

Thermogravimetric analysis provides complementary information about the thermal stability of Tripelennamine N-Oxide by monitoring mass changes as a function of temperature. This technique is particularly valuable for determining decomposition temperatures and understanding the thermal degradation pathways of pharmaceutical compounds [13].

The thermogravimetric analysis profile of Tripelennamine N-Oxide typically exhibits an initial stable region where minimal mass loss occurs, corresponding to the temperature range where the compound remains thermally stable. This is followed by one or more mass loss steps corresponding to thermal decomposition events.

The initial mass loss may correspond to the loss of any residual water or volatile impurities present in the sample. The primary decomposition event occurs at elevated temperatures and involves the breakdown of the N-oxide functionality and associated molecular rearrangements. The mass loss percentage during this step provides quantitative information about the decomposition stoichiometry.

For N-oxide compounds, a characteristic mass loss of approximately 5.9% corresponds to the loss of elemental oxygen from the N-oxide group, reverting to the parent amine structure. Additional mass losses may occur due to the elimination of alkyl groups through Cope elimination reactions or other thermal rearrangement processes [12].

The derivative thermogravimetric curve provides information about the rate of mass loss as a function of temperature. Peak temperatures in the derivative curve correspond to maximum decomposition rates and help identify distinct thermal decomposition steps. Multiple peaks may indicate stepwise decomposition processes involving different molecular fragments.

The thermal stability data obtained from thermogravimetric analysis is essential for determining appropriate storage conditions and processing temperatures for Tripelennamine N-Oxide. The onset decomposition temperature establishes the upper temperature limit for safe handling and storage of the compound.

The activation energy for thermal decomposition can be calculated from thermogravimetric data obtained at multiple heating rates using isoconversional methods [14]. This parameter provides fundamental insight into the thermal decomposition kinetics and can be used to predict long-term thermal stability under various temperature conditions.

Environmental factors such as atmospheric composition significantly influence the thermal behavior of N-oxide compounds. Thermogravimetric analysis performed under inert atmospheres (nitrogen or argon) typically shows higher decomposition temperatures compared to oxidative atmospheres (air or oxygen) [15]. This difference reflects the sensitivity of N-oxide compounds to oxidative degradation pathways at elevated temperatures.